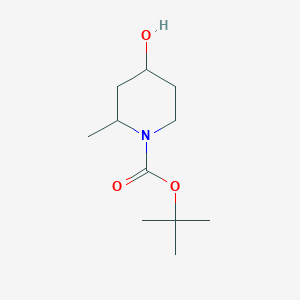

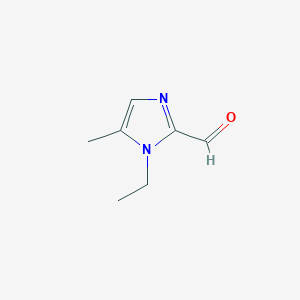

![molecular formula C15H15NO2S B1322734 2-[(二苯甲基)硫代]-N-羟基乙酰胺 CAS No. 63547-44-4](/img/structure/B1322734.png)

2-[(二苯甲基)硫代]-N-羟基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfanyl acetamide derivatives involves multiple steps, starting from precursor molecules such as benzoic acid or 4-chlorophenoxyacetic acid, which are transformed through processes like esterification, hydrazide formation, and cyclization to form oxadiazole moieties . Subsequent S-alkylation steps with different electrophiles yield the final sulfanyl acetamide compounds . For example, the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide involves the alkylation of a 1,3,4-oxadiazole thione with a chloroacetamide derivative .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by techniques such as IR, NMR, and mass spectrometry . The crystal structures of some derivatives reveal a folded conformation around the methylene carbon atom of the thioacetamide bridge, with the aromatic rings inclined at various angles . Intramolecular hydrogen bonding is often observed, stabilizing these conformations .

Chemical Reactions Analysis

The sulfanyl acetamide derivatives undergo various chemical reactions, including S-alkylation, as part of their synthesis . The reactivity of these compounds with biological targets such as enzymes has been explored, with some derivatives showing potential antibacterial and enzyme inhibitory activities . Additionally, the reactivity of related compounds with sulfhydryl groups has been utilized for heavy-atom labeling in biochemical studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl acetamide derivatives are influenced by their molecular structure and substituents. The polarity and conformational preferences of these compounds have been studied using dipole moment measurements and quantum chemical calculations . Vibrational spectroscopy has been used to identify characteristic signatures and study the effects of rehybridization and hyperconjugation on the molecules . The biological activities of these compounds, such as antimicrobial and hemolytic effects, are also considered part of their chemical properties .

科学研究应用

化学分析与降解

2-[(二苯甲基)硫代]-N-羟基乙酰胺作为莫达非尼的衍生物,已在化学分析和降解方面得到研究。研究表明其在气相色谱-质谱 (GC-MS) 分析中会发生热降解,这对法医和临床分析至关重要。关键降解产物(如二苯甲醇和 1,1,2,2-四苯乙烷)已被识别,突出了常规分析方法中的挑战(Dowling 等人,2017 年)。

合成与表征

2-[(二苯甲基)硫代]-N-羟基乙酰胺的合成过程一直是关注的重点。一项研究集中于使用钛和酒石酸二乙酯的手性配合物对莫达非尼进行对映选择性合成,突出了立体化学在药物化学中的重要性(Taghizadeh 等人,2016 年)。

药理研究

该化合物已被探索其药理潜力。例如,其类似物已被合成并表征,用于潜在的治疗应用,例如治疗睡眠障碍和嗜睡症(Okunola-Bakare 等人,2014 年)。此外,研究还调查了其对各种神经递质转运蛋白的作用,为潜在的神经精神应用提供了见解(Madras 等人,2006 年)。

在分析方法中的应用

在生物样品(如头发)中鉴定这种化合物对于法医学至关重要。它是研究药物代谢和滥用(特别是在阿莫达非尼和莫达非尼等物质方面)的关键化合物(Ameline 等人,2020 年)。

绿色化学与可持续合成

已对 2-[(二苯甲基)硫代]-N-羟基乙酰胺 的绿色合成进行了研究,重点是更可持续和环保的方法。这包括原子和步骤经济合成,突出了绿色化学在制药生产中日益重要的作用(Maurya 等人,2017 年)。

作用机制

“2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide” is a prodrug, which is metabolized to the active compound, modafinil, in vivo via liver metabolism . The exact mechanism of action is unclear, although in vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, and lead to an increase in extracellular dopamine. Modafinil activates glutamatergic circuits while inhibiting GABA .

安全和危害

属性

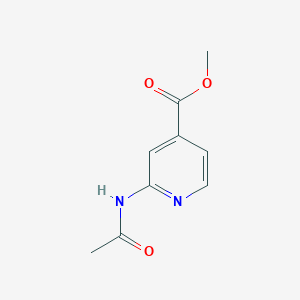

IUPAC Name |

2-benzhydrylsulfanyl-N-hydroxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c17-14(16-18)11-19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYHNABIVREYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628168 |

Source

|

| Record name | 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63547-44-4 |

Source

|

| Record name | 2-[(Diphenylmethyl)sulfanyl]-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

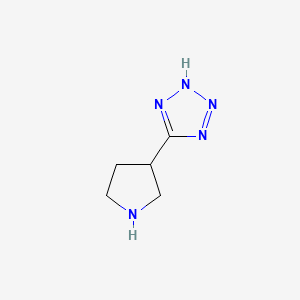

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)